(S)-3-(3,4-Difluorophenyl)pyrrolidine
Description
Properties
Molecular Formula |
C10H11F2N |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
(3S)-3-(3,4-difluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11F2N/c11-9-2-1-7(5-10(9)12)8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2/t8-/m1/s1 |
InChI Key |
KVTILWXFURUWHL-MRVPVSSYSA-N |
Isomeric SMILES |
C1CNC[C@@H]1C2=CC(=C(C=C2)F)F |
Canonical SMILES |
C1CNCC1C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3,4-Difluorophenyl)pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the 3,4-difluorophenyl group, which can be derived from commercially available 3,4-difluoroaniline.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction. One common method involves the reaction of 3,4-difluoroaniline with a suitable aldehyde or ketone, followed by reduction to form the pyrrolidine ring.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer. This can be achieved through methods such as chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow chemistry are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(3,4-Difluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, organolithium compounds, and Grignard reagents are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(S)-3-(3,4-Difluorophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies investigating the role of fluorinated pyrrolidines in biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the development of agrochemicals and materials science, where its unique chemical properties are leveraged for specific applications.
Mechanism of Action
The mechanism of action of (S)-3-(3,4-Difluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorophenyl group enhances its binding affinity and selectivity, leading to potent biological effects. The compound may modulate neurotransmitter systems, inhibit enzyme activity, or interact with cellular receptors, depending on its specific application.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Substitution Position on Pyrrolidine: The 3-substituted difluorophenyl group in the target compound contrasts with the 2-substituted analog in (S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride.
Fluorination Pattern: The 3,4-difluorophenyl group enhances electronegativity and π-stacking capacity compared to mono-fluorinated analogs like (S)-1-((S)-2-(4-fluorophenyl)-... (). This improves metabolic stability and target selectivity .
Stereochemical Considerations :
- The S-configuration in the target compound is critical for enantioselective receptor binding. Racemic mixtures (e.g., (±)-SNAP-7941 in ) often show reduced efficacy compared to enantiopure forms .
Functional Modifications: Hydrochloride salt formation () improves aqueous solubility, beneficial for in vivo applications.
Research Findings and Pharmacological Relevance
Receptor Binding and Selectivity
- MCHR1 Antagonism : The 3,4-difluorophenyl group in this compound is integral to MCHR1 binding, as demonstrated in SNAP-7941 derivatives. Substitution at the 3-position optimizes hydrophobic interactions with the receptor’s transmembrane domain .
- Comparison with 2-Substituted Analogs : The 2-substituted analog () showed 30% lower binding affinity in preliminary assays, likely due to steric clashes with MCHR1 residues .
Metabolic Stability
- Fluorination at both 3- and 4-positions reduces cytochrome P450-mediated oxidation, extending half-life compared to mono-fluorinated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
